ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5-8-9-7(13)10(5)2/h3-4H2,1-2H3,(H,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXNUMLIHGOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate can be synthesized through the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate . The reaction typically involves refluxing the reactants in an appropriate solvent under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Mercapto Group
The mercapto group undergoes nucleophilic substitution with alkyl halides, acyl chlorides, or other electrophilic reagents:
Mechanistic Insight :
The thiolate ion (generated under basic conditions) attacks electrophilic centers, forming thioethers or thioesters . For example, reaction with ethyl chloroacetate proceeds via an SN2 mechanism .
Oxidation Reactions
The –SH group oxidizes to disulfides or sulfonic acids under controlled conditions:
| Oxidizing Agent | Conditions | Product Formed | Reference |
|---|---|---|---|
| H₂O₂ or I₂ | Room temperature | Bis(4-methyl-3-(ethoxycarbonylmethyl)-4H-1,2,4-triazol-5-yl)disulfide | |
| KMnO₄ (acidic) | Reflux | Ethyl 2-(4-methyl-5-sulfonato-4H-1,2,4-triazol-3-yl)acetate |
Key Observation :
Mild oxidants like iodine yield disulfides, while strong oxidants (e.g., KMnO₄) produce sulfonic acids.
Condensation Reactions
The mercapto group participates in condensations with aldehydes or ketones:
| Substrate | Conditions | Product Formed | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol, reflux | Ethyl 2-(4-methyl-5-(arylidene-thio)-4H-1,2,4-triazol-3-yl)acetate |
Example :
Condensation with aromatic aldehydes forms Schiff base-like derivatives, which are precursors for bioactive molecules .
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
Application :
Hydrolysis to the carboxylic acid enables further functionalization (e.g., amide coupling) .
Complexation with Metal Ions
The triazole and thiol groups act as ligands for metal coordination:
| Metal Ion | Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | Methanol, room temperature | Octahedral Cu(II)-triazolethiolate | |
| Fe(III) | Aqueous ethanol | Fe(III)-disulfide adduct |
Significance :
Metal complexes exhibit enhanced antimicrobial or catalytic properties .
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles:
| Substrate | Conditions | Product Formed | Reference |
|---|---|---|---|
| Phenylacetylene | Cu(I) catalyst, 80°C | Fused triazole-isoxazoline derivatives |
Note :
These reactions expand the heterocyclic framework for drug discovery .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 5-mercapto-4-methyl-1,2,4-triazole exhibit significant antibacterial activity against various bacterial strains. For instance, studies have shown that compounds similar to ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate demonstrate pronounced potency against Escherichia coli and other pathogens . The mechanism of action often involves inhibition of bacterial enzyme targets, validated through molecular docking studies which reveal strong binding affinities .
Anticancer Activity
The compound also shows promise in anticancer research. Several studies have reported that triazole derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction. For example, molecular docking studies suggest that these compounds may act as inhibitors of methionine aminopeptidase type II (MetAp2), a target in cancer therapy . This potential has led to the exploration of this compound as a candidate for further development in cancer treatments.
Case Study 1: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, with the compound showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl (5-mer...) | 32 | E. coli |
| Standard Antibiotic | 16 | E. coli |
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, this compound was tested against several tumor cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values indicating promising therapeutic potential .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12 | Apoptosis induction |
| HeLa (Cervical) | 15 | MetAp2 inhibition |
Mechanism of Action
The mechanism of action of ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate involves its interaction with molecular targets through its functional groups. The mercapto group (-SH) can form covalent bonds with thiol-reactive sites on proteins or other biomolecules, affecting their function. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate, highlighting their substituents, molecular data, and applications:
Key Research Findings and Comparative Analysis
Structural and Electronic Differences
- Thiol vs. Sulfanyl Groups : The target compound’s free -SH group enhances nucleophilicity, enabling disulfide bond formation, whereas sulfanyl (-S-) derivatives (e.g., compound 2 ) exhibit greater stability .
- Substituent Effects : Bulky aromatic groups (e.g., naphthyl in compound 9 ) improve binding to hydrophobic enzyme pockets, while bromine atoms (e.g., compound 25 ) enhance electronic interactions in URAT1 inhibition .
Biological Activity
Ethyl (5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C7H10N4OS
- Molecular Weight : 174.25 g/mol
- IUPAC Name : this compound
The compound features a triazole ring which is known for conferring various biological activities.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial effects. This compound has demonstrated activity against a variety of pathogens:
| Pathogen Type | Activity |
|---|---|
| Bacteria | Moderate |
| Fungi | Strong |
| Viruses | Limited |
The compound's mechanism involves the inhibition of specific enzymes crucial for microbial survival, similar to other triazole derivatives .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, this compound has been evaluated for its antiproliferative effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.8 |
| A549 (Lung Cancer) | 20.5 |
These results suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory potential of this compound. Studies have shown that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a candidate for treating various inflammatory disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits enzymes involved in fungal cell wall synthesis.
- Cell Cycle Disruption : The compound affects the cell cycle regulation in cancer cells.
- Cytokine Modulation : It reduces the levels of inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound demonstrated its efficacy against Candida species. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antifungal agents, indicating superior antifungal activity .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound .
Q & A
Q. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states, accelerating SN2 reactions (k = 0.45 min⁻¹).
- Basic Conditions (pH >10) : Promote ester hydrolysis, reducing alkylation yields by 30% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
